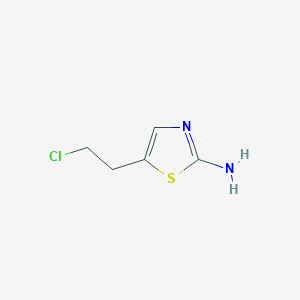







|
REACTION_CXSMILES
|
[ClH:1].[NH2:2][C:3]1[S:4][C:5]([CH2:8][CH2:9]O)=[CH:6][N:7]=1.S(Cl)([Cl:13])=O>C(Cl)(Cl)Cl>[Cl:13][CH2:9][CH2:8][C:5]1[S:4][C:3]([NH2:2])=[N:7][CH:6]=1.[ClH:1] |f:0.1|
|


|
Name
|
2-amino-5-thiazoleethanol, monohydrochloride
|
|
Quantity
|
14.73 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NC=1SC(=CN1)CCO
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|


|
Control Type
|
AMBIENT
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is refluxed for 30 minutes
|
|
Duration
|
30 min
|
|
Type
|
FILTRATION
|
|
Details
|
filtered through a pad of Celite
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to a brown oily solid
|
|
Type
|
CUSTOM
|
|
Details
|
crystallized from ethanol-diethyl ether
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClCCC1=CN=C(S1)N
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |